molecular formula C15H12N2O2S3 B2405256 Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate CAS No. 672951-72-3

Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate

Cat. No. B2405256
M. Wt: 348.45
InChI Key: GLGWQFOEWVDXSH-UHFFFAOYSA-N
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Description

“Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate” is a chemical compound with the molecular formula C15H12N2O2S3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-10-7-8-21-12(10)16-15(17-13)20-2/h3-8H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.47 and 349.48 . . It should be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Studies detail the synthesis of various compounds related to Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate. For example, Yokota et al. (2012) reported the synthesis of fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, showcasing the complex synthesis methods of these compounds (Yokota et al., 2012).

  • Physical and Chemical Properties : The physical and chemical properties of these compounds have been explored, with some demonstrating strong solid-state fluorescence, as noted by Yokota et al. (2012). This indicates potential applications in materials science, particularly in areas requiring fluorescent properties (Yokota et al., 2012).

Potential Therapeutic Applications

  • Antitumor Activity : Compounds derived from Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate have shown potential in antitumor activity. Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives, displaying potent anticancer activity comparable to doxorubicin on various human cancer cell lines (Hafez & El-Gazzar, 2017).

  • Antibacterial and Antifungal Properties : Further research indicates that these compounds may have antibacterial and antifungal applications. For instance, the study by Tolba et al. (2018) discusses the synthesis of thieno[2,3-d]pyrimidine derivatives with significant antimicrobial and anti-inflammatory properties (Tolba et al., 2018).

Crystallographic and Structural Analysis

  • Structural Insights : Crystallographic studies, like those by Subasri et al. (2016), provide insights into the molecular structure of related compounds. These studies are crucial for understanding how molecular conformation influences the compound's properties and potential applications (Subasri et al., 2016).

  • Computational Analysis : Computational methods are used to analyze the absorption and emission properties of these compounds, as seen in the study by Yokota et al. (2012). This type of analysis is essential for predicting the behavior of these compounds in various applications (Yokota et al., 2012).

Safety And Hazards

The safety information available indicates that this compound may require certain precautions during handling. The safety pictograms indicate a GHS07 signal word warning . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

methyl 2-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S3/c1-19-14(18)9-5-3-4-6-11(9)22-13-12-10(7-8-21-12)16-15(17-13)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGWQFOEWVDXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SC2=NC(=NC3=C2SC=C3)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate

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